molecular formula C8H7FN2 B3210904 5-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1082041-04-0

5-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3210904
CAS No.: 1082041-04-0
M. Wt: 150.15 g/mol
InChI Key: PRPFKUVPGXWTQS-UHFFFAOYSA-N
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Description

5-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring, with a fluorine atom at the 5-position and a methyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the construction of the pyrrolo[3,2-b]pyridine core followed by the introduction of the fluorine and methyl substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from 5-hydroxy-7-azaindole, the compound can be synthesized through a series of reactions including halogenation, methylation, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

5-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).

    Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. In the context of cancer research, it acts as an inhibitor of fibroblast growth factor receptors (FGFRs). By binding to the ATP-binding site of FGFRs, it prevents the phosphorylation and activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both the fluorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for specific molecular targets .

Properties

IUPAC Name

5-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-4-7(9)11-6-2-3-10-8(5)6/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPFKUVPGXWTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001261823
Record name 5-Fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-04-0
Record name 5-Fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082041-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine
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Reactant of Route 5
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Reactant of Route 6
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